N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE
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Overview
Description
N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group, a formamido group, a methanethioyl group, and a benzenesulfonyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a methoxyphenyl compound, followed by the introduction of formamido and methanethioyl groups through specific reaction conditions. The final step involves the sulfonylation of the intermediate product to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylacetamides and chlorinated methoxyphenyl derivatives. Examples include:
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
N-[4-({[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-10(22)21-28(24,25)13-6-4-12(5-7-13)19-17(27)20-16(23)14-9-11(18)3-8-15(14)26-2/h3-9H,1-2H3,(H,21,22)(H2,19,20,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFACZMMNTNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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